(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride
Description
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.ClH/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6;/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15);1H/t5-,6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWZIDBJAJTCEY-MKXDVQRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of EN300-26959933 are currently unknown. The compound is a derivative of 3-amino-2-hydroxybutanoic acids, which have been linked to a wide range of biological activities, including antibiotic, antifungal, and antitumor agents, as well as protease inhibition. .
Biochemical Pathways
The biochemical pathways affected by EN300-26959933 are currently unknown. Given the broad biological activities of 3-amino-2-hydroxybutanoic acids, it is possible that EN300-26959933 could affect multiple pathways.
Biological Activity
(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid; hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group and a pyrrolidine moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound's chemical structure can be represented as follows:
- IUPAC Name : (2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid; hydrochloride
- Chemical Formula : C₁₃H₁₈N₂O₄·HCl
- Molecular Weight : Approximately 302.75 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of pyrrolidine compounds. For instance, derivatives similar to (2S,3S)-3-hydroxybutanoic acid have demonstrated significant activity against Gram-positive bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effects observed |
| Acinetobacter baumannii | Moderate activity |
| Candida albicans | Effective against resistant strains |
Research indicates that the compound may act synergistically with other antimicrobial agents, enhancing its efficacy against multidrug-resistant pathogens .
Anticancer Activity
The anticancer properties of (2S,3S)-3-hydroxybutanoic acid derivatives have been explored in various cell lines. Notably, studies involving human lung cancer cell lines (A549) have shown that these compounds can induce apoptosis and inhibit cell proliferation.
Key Findings :
- Cell Line : A549 (human lung cancer)
- Mechanism : Induction of apoptosis via mitochondrial pathways
- IC50 Values : Varying concentrations exhibit cytotoxic effects with IC50 values ranging from 10 µM to 50 µM depending on the derivative .
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, (2S,3S)-3-hydroxybutanoic acid has been investigated for its potential neuroprotective effects. Preliminary studies suggest that it may help in mitigating oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease.
Case Studies
-
Study on Antimicrobial Resistance :
- A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of various pyrrolidine derivatives against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations above 25 µM .
- Anticancer Efficacy in Lung Cancer Models :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have been studied for their efficacy against various bacterial strains, including Mycobacterium species. A study highlighted that certain related compounds showed higher activity against M. avium and M. intracellulare compared to standard antibiotics like ciprofloxacin and isoniazid .
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis due to its ability to mimic natural amino acids while providing unique functionalities. The incorporation of the pyrrolidine moiety can enhance the stability and bioactivity of peptides designed for therapeutic purposes.
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition. Its structural similarity to natural substrates allows it to act as an inhibitor for various enzymes, potentially leading to the development of new therapeutic agents targeting specific biochemical pathways .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound with key proteins involved in disease processes. Such studies reveal insights into how modifications in structure can influence biological activity and help in designing more effective drugs .
Neuropharmacology
Neuroprotective Effects
Preliminary studies suggest that compounds with similar configurations may exhibit neuroprotective properties. Research into their effects on neuronal cells indicates potential benefits in treating neurodegenerative diseases by reducing oxidative stress and inflammation .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of compounds like (2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid; hydrochloride. Researchers focus on how variations in chemical structure can lead to changes in biological activity, aiding in the design of more potent derivatives .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The target compound uniquely combines a pyrrolidine-amide with a hydroxyl group, distinguishing it from simpler halogenated acids (e.g., bromobutanoic acid) .
- Compared to (2S,3S)-3-Amino-2-hydroxyheptanoic acid, the target has a shorter carbon chain but introduces a heterocyclic (pyrrolidine) group, which may influence binding affinity in biological systems .
- Unlike Fmoc-SS-Dab(3-Aloc)-OH, which features dual amino groups and protecting groups for peptide synthesis, the target compound lacks Fmoc/Alloc but retains stereochemical complexity .
Physicochemical Properties
Table 2: Computed and Experimental Properties
Key Observations :
- The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs like ’s free acid .
- The Topological Polar Surface Area (TPSA) of the target is expected to be lower than ’s compound (136 Ų), reflecting fewer hydrogen-bonding groups .
- Protected derivatives (e.g., Fmoc-SS-Dab(3-Aloc)-OH) exhibit lower solubility due to bulky protecting groups, whereas the target’s HCl salt improves bioavailability .
Q & A
Q. What in silico tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to model binding to receptors like GPCRs.
- Pharmacophore mapping : Align structural motifs with known inhibitors, leveraging frameworks from PubChem bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
